Diapocynin

Beschreibung

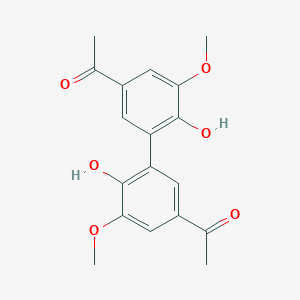

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[3-(5-acetyl-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-9(19)11-5-13(17(21)15(7-11)23-3)14-6-12(10(2)20)8-16(24-4)18(14)22/h5-8,21-22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNDPICGHQGWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)C(=O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032857 | |

| Record name | Diapocynin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29799-22-2 | |

| Record name | Diapocynin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29799-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diapocynin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029799222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diapocynin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29799-22-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAPOCYNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A65KM2ZD49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biophysical Properties of Diapocynin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diapocynin, the dimeric form of apocynin, is a compound of significant interest in pharmacological research due to its potent anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides a comprehensive overview of the chemical and biophysical characteristics of this compound, its synthesis, and its primary mechanism of action as an inhibitor of NADPH oxidase. The document further details its effects on various signaling pathways and provides experimental protocols for its synthesis and key biological assays. Quantitative data, where available, is presented in structured tables for ease of comparison.

Chemical and Biophysical Properties

This compound is a symmetrical molecule formed from the oxidative coupling of two apocynin molecules.[1] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1,1'-(6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-diyl)bis(ethan-1-one) | |

| Synonyms | Dehydrodiacetovanillone | |

| Molecular Formula | C18H18O6 | |

| Molecular Weight | 330.33 g/mol | |

| CAS Number | 29799-22-2 | |

| Appearance | White to beige powder | |

| Melting Point | >260 °C | |

| Solubility | DMSO: 2 mg/mL (warmed) | |

| SMILES | CC(=O)c1cc(cc(c1O)OC)-c1cc(cc(c1O)OC)C(=O)C |

Synthesis of this compound

This compound is synthesized via the oxidative coupling of its precursor, apocynin.[2] The most common laboratory synthesis involves the use of a sulfate radical generating system.

Experimental Protocol: Oxidative Coupling of Apocynin

Materials:

-

Apocynin (4-hydroxy-3-methoxyacetophenone)

-

Iron(II) sulfate heptahydrate (FeSO4·7H2O)

-

Sodium persulfate (Na2S2O8)

-

Deionized water

-

Aqueous ammonia (3 M)

-

Hydrochloric acid (6 M)

-

Erlenmeyer flask

-

Stirring hot plate

-

Büchner funnel and filter paper

-

Beakers

Procedure: [2]

-

Dissolve apocynin in boiling deionized water in an Erlenmeyer flask with stirring.

-

Add iron(II) sulfate and sodium persulfate to the boiling solution. The solution will turn cloudy and a brown precipitate will form.

-

Continue heating and stirring for approximately 5 minutes. To minimize the formation of triapocynin impurity, it is crucial to stop the reaction at this point.[2]

-

Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with deionized water.

-

Dissolve the crude product in aqueous ammonia.

-

Re-precipitate the this compound by adding hydrochloric acid.

-

Collect the purified precipitate by vacuum filtration.

-

Wash the product three times with boiling water to remove any unreacted apocynin.[2]

-

Dry the final product under vacuum.

Characterization: The final product can be characterized by:

-

FTIR Spectroscopy: To identify functional groups.

-

¹H NMR Spectroscopy: To confirm the dimeric structure.

-

LC-MS: To determine the molecular weight and purity.[2]

Synthesis Workflow

Workflow for the synthesis of this compound.

Mechanism of Action: NADPH Oxidase Inhibition

This compound's primary pharmacological activity stems from its ability to inhibit the NADPH oxidase (NOX) enzyme complex.[3] NOX enzymes are a major source of reactive oxygen species (ROS) in various cell types, and their overactivation is implicated in numerous pathological conditions.

This compound is considered the active metabolite of apocynin and is a more potent inhibitor of NADPH oxidase.[4] It is believed to act by preventing the assembly of the functional enzyme complex, specifically by inhibiting the translocation of cytosolic subunits (like p47phox and p67phox) to the membrane-bound catalytic subunit (gp91phox or NOX2).[4]

Quantitative Data on NADPH Oxidase Inhibition

While this compound is recognized as a more potent inhibitor than its precursor, specific IC50 values for this compound are not consistently reported in the literature. The IC50 value for apocynin's inhibition of NADPH oxidase in activated human neutrophils is approximately 10 µM.[5] It is suggested that this compound is about 10 times more potent than apocynin.[6]

| Compound | Target | Cell Type | IC50 | Reference |

| Apocynin | NADPH Oxidase | Human Neutrophils | ~10 µM | [5] |

Biological Activities and Therapeutic Potential

Antioxidant and Anti-inflammatory Effects

By inhibiting NADPH oxidase, this compound effectively reduces the production of superoxide radicals and other downstream ROS, thereby mitigating oxidative stress.[3] This antioxidant activity is central to its anti-inflammatory effects. This compound has been shown to be superior to apocynin in inhibiting the production of pro-inflammatory cytokines such as TNF-α and the anti-inflammatory cytokine IL-10 in response to lipopolysaccharide (LPS) challenge.[3][4]

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases, including Parkinson's and Huntington's disease.[7][8] Its neuroprotection is attributed to its ability to attenuate oxidative damage and neuroinflammatory responses.[4]

One of the key signaling pathways implicated in this compound's neuroprotective action is the Sirt1/Nrf2 pathway. This compound has been shown to upregulate Sirtuin 1 (Sirt1), which in turn can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of the antioxidant response, promoting the expression of various antioxidant and cytoprotective genes.

Sirt1/Nrf2 signaling pathway modulated by this compound.

Cardiovascular Effects

This compound has been shown to have hypotensive and vasorelaxant effects.[1] It can increase the bioavailability of nitric oxide (NO) and decrease ROS levels in endothelial cells, contributing to its cardiovascular protective properties.[1]

Experimental Protocols for Biological Assays

Measurement of Intracellular ROS Production using DCFH-DA

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.

Materials:

-

Cells of interest

-

This compound

-

DCFH-DA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

-

Remove the treatment media and wash the cells with warm PBS.

-

Load the cells with DCFH-DA working solution (typically 10-25 µM in PBS) and incubate for 30-45 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells with PBS.

-

Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/530 nm) or visualize under a fluorescence microscope.

Measurement of Calcium-Independent Phospholipase A2 (iPLA2) Activity

Principle: This assay measures the hydrolysis of a radiolabeled phospholipid substrate by iPLA2. The release of the radiolabeled fatty acid is quantified to determine enzyme activity.

Materials:

-

Cell or tissue homogenates

-

This compound

-

Radiolabeled phospholipid substrate (e.g., [³H]arachidonyl-phosphatidylcholine)

-

Assay buffer (calcium-free)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare cell or tissue homogenates in a suitable lysis buffer on ice.

-

Pre-incubate the homogenates with this compound or vehicle control for a specified time.

-

Initiate the reaction by adding the radiolabeled phospholipid substrate.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding a stop solution (e.g., a mixture of organic solvents to extract lipids).

-

Separate the released radiolabeled free fatty acid from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC) or another chromatographic method.

-

Scrape the portion of the TLC plate corresponding to the free fatty acid into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the iPLA2 activity based on the amount of radiolabeled fatty acid released per unit of time and protein concentration.

Pharmacokinetics

Detailed pharmacokinetic studies specifically for this compound are limited. Most of the available data pertains to its precursor, apocynin. Studies have shown that after intravenous administration of apocynin, this compound is not detected as a metabolite in vivo, suggesting that the conversion may occur intracellularly or at specific sites of inflammation.[2][6]

Pharmacokinetic parameters for apocynin after intravenous administration in mice are summarized below. It is important to note that these values may not directly reflect the pharmacokinetics of this compound.

| Parameter | Value (for Apocynin) | Reference |

| Half-life (t1/2) | 0.05 hours | [2] |

| Clearance (CL) | 7.76 L/h/kg | [2] |

| Volume of Distribution (Vd) | 568.74 mL/kg | [6] |

| Cmax (plasma, 1 min post-IV) | 5494 ± 400 ng/mL | [2] |

Conclusion

This compound is a promising therapeutic agent with well-documented antioxidant, anti-inflammatory, and neuroprotective properties, primarily driven by its inhibition of NADPH oxidase. This guide provides a foundational understanding of its chemical and biophysical characteristics, synthesis, and biological activities. While significant research has been conducted, further studies are warranted to fully elucidate the specific quantitative aspects of its pharmacodynamics and pharmacokinetics to facilitate its translation into clinical applications. The provided experimental protocols offer a starting point for researchers to investigate the multifaceted effects of this intriguing molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound neuroprotective effects in 3-nitropropionic acid Huntington's disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Dichotomous Redox Activity of Diapocynin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diapocynin, the oxidative dimer of apocynin, is a compound of significant interest in pharmacological research due to its potent effects on cellular redox balance. While primarily recognized for its antioxidant properties, particularly as an inhibitor of NADPH oxidase (NOX), emerging evidence suggests a more complex, context-dependent activity profile that can include pro-oxidant effects. This technical guide provides an in-depth exploration of the dual nature of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways to offer a comprehensive resource for the scientific community. Understanding this dichotomy is critical for the accurate interpretation of experimental results and for the strategic development of this compound-based therapeutics.

The Antioxidant Activity of this compound

The predominant pharmacological effect attributed to this compound is its antioxidant activity, which is largely mediated through the inhibition of the NADPH oxidase (NOX) enzyme complex, a major source of cellular reactive oxygen species (ROS).

Mechanism of Action: NADPH Oxidase Inhibition

This compound is considered the active metabolite of its precursor, apocynin.[1][2] In phagocytic cells containing myeloperoxidase (MPO), apocynin is oxidized and dimerized to form this compound.[1][3] The primary mechanism of NOX inhibition involves preventing the assembly of the functional enzyme complex. This compound is thought to block the translocation of essential cytosolic subunits, such as p47phox and p67phox, to the cell membrane.[4][5] This prevents their interaction with the membrane-bound components (gp91phox and p22phox), thereby inhibiting the enzyme's activation and the subsequent production of superoxide anions.[1][5]

Modulation of Antioxidant Signaling Pathways

This compound further exerts its antioxidant effects by modulating key intracellular signaling pathways that govern the cellular response to oxidative stress.

-

Sirt1/Nrf2 Signaling Pathway: this compound has been shown to upregulate Sirtuin 1 (Sirt1), a deacetylase that plays a crucial role in cellular stress resistance.[6] Activated Sirt1 can, in turn, promote the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of the antioxidant response. Upon activation, it translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a suite of protective genes, including those for antioxidant enzymes like glutathione-S-transferase (GST).[6]

References

- 1. ahajournals.org [ahajournals.org]

- 2. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Myeloperoxidase in Apocynin-Mediated NADPH Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Apocynin: A Promising Antioxidant Strategy for Acute Kidney Injury | MDPI [mdpi.com]

- 6. This compound neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Diapocynin's Impact on Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of diapocynin and its effects on the production of reactive oxygen species (ROS). This compound, an oxidative dimer of apocynin, has emerged as a potent inhibitor of NADPH oxidase (NOX), a primary enzyme responsible for cellular ROS generation.[1][2] Its superior lipophilicity and inhibitory potential compared to its precursor, apocynin, make it a compound of significant interest for therapeutic strategies targeting oxidative stress-mediated pathologies.[1] This document synthesizes experimental findings, details relevant signaling pathways, presents quantitative data, and outlines key experimental protocols to provide a comprehensive resource for the scientific community.

Core Mechanism of Action: NADPH Oxidase Inhibition

This compound's primary mechanism for reducing ROS production is through the inhibition of the NADPH oxidase (NOX) enzyme complex.[1] NOX enzymes are membrane-bound proteins that transfer electrons from NADPH to molecular oxygen, resulting in the production of superoxide (O₂⁻) and other downstream ROS.[3][4]

The activation of most NOX isoforms requires the assembly of a multi-subunit complex, involving the translocation of cytosolic regulatory subunits (such as p47phox and p67phox) to the membrane-bound catalytic core (gp91phox, also known as NOX2, and p22phox).[5][6] this compound is believed to exert its inhibitory effect by preventing this critical assembly step.[1] By hindering the migration and binding of the cytosolic components to the membrane, it effectively blocks the activation of the enzyme and subsequent generation of superoxide.[1]

Quantitative Data on ROS Inhibition

Experimental studies have consistently demonstrated this compound's ability to reduce ROS levels in various cellular and animal models. The following tables summarize the key quantitative findings from the literature.

Table 1: In Vitro Studies

| Cell Type | Model System | This compound Concentration | Effect on ROS Production | Reference |

| Dystrophic Myotubes (mdx) | Muscular Dystrophy Model | 100 µM | Significant reduction | [7] |

| Dystrophic Myotubes (mdx) | Muscular Dystrophy Model | 300 µM | ~40% inhibition | [7][8] |

| Skeletal Muscle Cells | General | Not specified | Inhibits ROS production | [9] |

Note: In contrast, the precursor apocynin has been shown to cause a pro-oxidant, 6-fold increase in ROS in dystrophic myotubes.[7][8]

Table 2: In Vivo Studies

| Animal Model | Disease Model | This compound Dosage | Key Outcomes Related to ROS | Reference |

| Rat | Huntington's Disease (3-NP induced) | 10 mg/kg/day (p.o.) | 63% reduction in gp91phox (NOX2) expression | [1] |

| Rat | Huntington's Disease (3-NP induced) | 10 mg/kg/day (p.o.) | 3.3-fold increase in reduced glutathione (GSH) | [1] |

| Rat | Huntington's Disease (3-NP induced) | 10 mg/kg/day (p.o.) | 1.9-fold increase in glutathione-S-transferase (GST) | [1] |

| Mouse | Parkinson's Disease (MPTP induced) | Not specified | Attenuated oxidative stress | [1] |

Modulation of Cellular Signaling Pathways

This compound's influence extends beyond direct NOX inhibition, impacting downstream signaling cascades involved in cellular stress response and survival.

Sirt1/Nrf2 Antioxidant Response Pathway

A significant mechanism underlying this compound's neuroprotective effects involves the upregulation of the Sirtuin 1 (Sirt1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1]

-

Sirt1: A protein deacetylase that plays a crucial role in cellular stress resistance and longevity.

-

Nrf2: A transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, often referred to as the master regulator of the antioxidant response.

In a state of oxidative stress, Nrf2 is released from its inhibitor, Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the transcription of protective enzymes like glutathione-S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This compound has been shown to upregulate Sirt1, which can subsequently activate the Nrf2 pathway, thereby bolstering the cell's intrinsic antioxidant defenses and mitigating oxidative damage.[1]

Detailed Experimental Protocols

Accurate measurement of ROS is critical for evaluating the efficacy of inhibitors like this compound. The following are detailed protocols for commonly cited assays.

Protocol 1: Intracellular ROS Measurement using DCFH-DA

This is a widely used fluorescence-based method to detect intracellular ROS, particularly hydrogen peroxide (H₂O₂), peroxyl radicals, and peroxynitrite.[7][10]

Principle: The non-fluorescent probe 2',7'-dichlorodihydrofluorescein-diacetate (DCFH-DA) is cell-permeable.[7] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11] The intensity of the fluorescence is proportional to the amount of ROS.

Methodology:

-

Cell Culture: Plate cells (e.g., myotubes, neurons) in a suitable format (e.g., 96-well black, clear-bottom plate) and culture until they reach the desired confluence or differentiation state.

-

Pre-treatment: Aspirate the culture medium and pre-incubate the cells with this compound (e.g., 100 µM, 300 µM) or vehicle control in a suitable buffer (e.g., physiological salt solution) for a defined period (e.g., 30-60 minutes).

-

Probe Loading: Wash the cells twice with a buffer such as Ca²⁺-free physiological salt solution (PSS).[7] Add a working solution of 20 µM DCFH-DA to each well and incubate for 60 minutes at 37°C in the dark to allow for probe loading and de-acetylation.[7]

-

Washing: Gently wash the cells twice with the buffer to remove excess probe.

-

Fluorescence Measurement: Add fresh buffer (containing the respective treatments) to the wells. Measure the fluorescence intensity immediately using a fluorescence plate reader. The typical excitation wavelength is ~485 nm and the emission wavelength is ~530 nm.

-

Kinetic Reading: To measure the rate of ROS production, take kinetic readings every 2-5 minutes over a period of 20-60 minutes.[7]

-

Data Normalization: The rate of increase in fluorescence (slope of the kinetic curve) represents the rate of ROS production. Normalize fluorescence values to the protein content in each well (e.g., using a Bradford or BCA assay) to account for variations in cell number.[12]

Protocol 2: Superoxide Measurement using Lucigenin-Enhanced Chemiluminescence

This assay is particularly useful for quantifying superoxide (O₂⁻) production in tissue homogenates or cell suspensions.[13]

Principle: Lucigenin (bis-N-methylacridinium nitrate) reacts with superoxide anions to form an unstable dioxetane intermediate. The decomposition of this intermediate emits light (chemiluminescence), which can be quantified using a luminometer. The intensity of the light signal is proportional to the rate of superoxide production.

Methodology:

-

Tissue Preparation: Homogenize fresh or frozen tissue samples (e.g., liver, heart, brain) in an ice-cold buffer (e.g., Krebs-HEPES buffer). Centrifuge the homogenate at a low speed to pellet debris, and use the supernatant for the assay. Determine the protein concentration of the supernatant.

-

Reaction Mixture: In a luminometer tube or a white 96-well plate, prepare a reaction mixture containing the buffer, the tissue homogenate (e.g., 50-100 µg protein), and lucigenin (typically 5 µM).

-

Substrate Addition: Initiate the reaction by adding the substrate for NADPH oxidase, NADPH (typically 100 µM).

-

Chemiluminescence Measurement: Immediately place the sample in a luminometer and measure the light output continuously for 10-20 minutes. The data is typically expressed as relative light units (RLU) per second per milligram of protein.

-

Controls:

-

Background Control: Run a sample without NADPH to measure background chemiluminescence.

-

Specificity Control: To confirm that the signal is from superoxide, pre-incubate a parallel sample with superoxide dismutase (SOD, e.g., 200 U/mL), which scavenges superoxide and should significantly reduce the signal.

-

Inhibitor Control: To test the effect of this compound, pre-incubate the tissue homogenate with the compound before adding NADPH.

-

Conclusion and Future Directions

This compound has been robustly demonstrated to be an effective inhibitor of ROS production, primarily through its action on the NADPH oxidase complex. Its ability to modulate key antioxidant signaling pathways like Sirt1/Nrf2 further enhances its therapeutic potential. The quantitative data from both in vitro and in vivo studies support its development as a candidate for treating a range of pathologies underpinned by oxidative stress, including neurodegenerative diseases and muscular dystrophy.[1][14]

Future research should focus on elucidating the precise molecular interactions between this compound and the NOX subunits, exploring its selectivity across different NOX isoforms, and conducting further preclinical studies to establish its pharmacokinetic and pharmacodynamic profiles and long-term safety. The continued investigation of this compound and similar NOX inhibitors holds significant promise for the development of novel therapeutics against oxidative stress-related diseases.

References

- 1. This compound neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. This compound, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative study between apocynin and protocatechuic acid regarding antioxidant capacity and vascular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a dimer of the NADPH oxidase inhibitor apocynin, reduces ROS production and prevents force loss in eccentrically contracting dystrophic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Intracellular signaling pathways modulated by Diapocynin.

An In-depth Technical Guide to Intracellular Signaling Pathways Modulated by Diapocynin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the oxidative dimer of apocynin, has emerged as a potent modulator of various intracellular signaling pathways, primarily stemming from its well-documented role as an inhibitor of NADPH oxidase (NOX). By attenuating the production of reactive oxygen species (ROS), this compound initiates a cascade of downstream effects, profoundly impacting inflammatory responses, cellular survival, and neuroprotection. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, presents quantitative data from key preclinical studies, details relevant experimental methodologies, and visualizes the molecular interactions and workflows.

Core Mechanism of Action: NADPH Oxidase Inhibition

This compound is considered the active metabolite of apocynin, particularly in cells containing peroxidases like myeloperoxidase (MPO).[1][2][3] Apocynin is enzymatically oxidized to form this compound, which then acts as a specific inhibitor of the NOX enzyme complex.[1][4] The primary mechanism of inhibition involves preventing the assembly of the functional NOX enzyme. Specifically, this compound hinders the translocation of cytosolic regulatory subunits, such as p47phox and p67phox, to the cell membrane where the catalytic subunit gp91phox (NOX2) is located.[1][5][6] This disruption of subunit assembly prevents the enzyme's activation, thereby blocking the generation of superoxide (O₂⁻) and subsequent ROS.[1][7]

Figure 1: this compound inhibits NADPH Oxidase (NOX) assembly.

Modulation of Key Signaling Pathways

This compound's ability to curb ROS production places it at the apex of several critical signaling cascades.

Anti-Inflammatory Pathways: NF-κB and MAPK

A primary consequence of reduced ROS levels is the suppression of inflammation. ROS typically act as second messengers that activate pro-inflammatory transcription factors.[8]

-

NF-κB Pathway: this compound mitigates neuroinflammation by downregulating the nuclear factor-kappa B (NF-κB) p65 subunit.[6][9] This inhibition prevents the transcription of a host of pro-inflammatory genes, leading to a marked decrease in the expression and release of mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[4][6][8] Studies in LPS-stimulated macrophages have confirmed that this compound's anti-inflammatory mechanism is associated with the suppression of NF-κB activation.[4]

-

MAP Kinase Pathway: The parent compound apocynin has been shown to exert anti-inflammatory effects by suppressing the activation of all three major mitogen-activated protein (MAP) kinases: c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinases (ERK), and p38.[10] This inhibition further contributes to the reduced expression of inflammatory genes.

Figure 2: this compound's anti-inflammatory signaling cascade.

Neuroprotective Pathways: Sirt1/Nrf2 Axis

In models of neurodegeneration, this compound demonstrates significant neuroprotective effects by augmenting the cell's endogenous antioxidant defenses.[6][9]

-

Sirt1/Nrf2 Pathway: this compound treatment upregulates the expression of silent information regulator 1 (Sirt1).[6][9] Sirt1, a protein deacetylase, subsequently activates the nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of the antioxidant response. Its activation leads to increased transcription of antioxidant enzymes and proteins, including reduced glutathione (GSH), glutathione-S-transferase (GST), and brain-derived neurotrophic factor (BDNF).[6][9] This fortified antioxidant capacity helps protect neurons from oxidative damage.

Figure 3: Neuroprotection via the Sirt1/Nrf2 pathway.

Apoptosis and Cell Survival Pathways

By reducing oxidative stress and inflammation, this compound also modulates signaling pathways that control programmed cell death. In a rat model of Huntington's disease, this compound hindered 3-NP-induced apoptosis.[6][9] This was achieved by significantly decreasing the striatal content of pro-apoptotic markers like the tumor suppressor protein p53 and Bcl-2-associated X protein (Bax), while simultaneously increasing the content of the anti-apoptotic marker B-cell lymphoma-2 (Bcl-2).[6][9]

Calcium and Phospholipase A₂ Signaling

In the context of dystrophic muscle, this compound has been shown to influence calcium homeostasis and related enzymatic activity.[11][12] It reduces the influx of Ca²⁺ through both stretch-activated and store-operated channels, which are major pathways for excessive Ca²⁺ entry in dystrophic muscle.[11][12] Furthermore, this compound potently inhibits the activity of calcium-independent phospholipase A₂ (iPLA₂), an enzyme implicated in the pathological cascade of muscular dystrophy.[11][12]

Quantitative Data Summary

The modulatory effects of this compound have been quantified in several preclinical models. The tables below summarize key findings.

Table 1: Neuroprotective Effects of this compound in a 3-NP Rat Model of Huntington's Disease (Data sourced from a study where rats received this compound at 10 mg/kg/day, p.o., for 14 days)[6]

| Parameter | Molecular Target/Pathway | Observed Effect | Fold/Percent Change (vs. 3-NP group) |

| Oxidative Stress | gp91phox (NOX2) | Expression Decreased | ↓ 63% |

| Reduced Glutathione (GSH) | Content Increased | ↑ 3.3-fold | |

| Glutathione-S-Transferase (GST) | Content Increased | ↑ 1.9-fold | |

| Antioxidant Response | Nrf2 | Content Increased | ↑ 1.9-fold |

| Sirt1 | Protein Level Increased | ↑ 2.5-fold | |

| BDNF | Content Increased | ↑ 2.4-fold | |

| Inflammation | NF-κB p65 | Expression Downregulated | Not quantified, but prominent |

| iNOS | Content Decreased | Not quantified, but marked | |

| Apoptosis | p53 & Bax | Content Decreased | Not quantified, but prominent |

| Bcl-2 | Content Increased | Not quantified, but noticeable |

Table 2: Effects of this compound on iPLA₂ Activity and ROS Production in Dystrophic Myotubes [3][11][12]

| Parameter | Concentration | Observed Effect | Percent of Control |

| iPLA₂ Activity | 100 µM | Inhibition | 31.3% ± 5.25% |

| 300 µM | Inhibition | ~25% (similar to specific inhibitor) | |

| ROS Production | 100-300 µM | Inhibition | Significant reduction noted |

Experimental Protocols

The following sections outline generalized methodologies for key experiments cited in this compound research.

In Vivo Neuroprotection Study (Rodent Model)

This protocol describes a typical workflow for assessing the neuroprotective effects of this compound in a chemically-induced disease model (e.g., 3-NP for Huntington's or MPTP for Parkinson's).

-

Animal Model & Grouping: Male Wistar rats or C57BL/6 mice are acclimatized for at least one week.[6] Animals are randomly assigned to four groups: (1) Vehicle Control, (2) this compound only, (3) Toxin (e.g., 3-NP) + Vehicle, (4) Toxin + this compound.[6]

-

Dosing Regimen: this compound is prepared in a vehicle like 1% DMSO and administered orally (p.o.) via gavage. A typical dose is 10 mg/kg/day.[6] The neurotoxin (e.g., 3-NP at 10 mg/kg/day) is administered intraperitoneally (i.p.).[6] Treatment typically occurs for a period of 7-14 days.[6]

-

Behavioral Analysis: Motor function and coordination are assessed using tests such as the open field test, rotarod, and grip strength test.[9]

-

Tissue Collection & Preparation: Following the treatment period, animals are euthanized. Brains are dissected, and specific regions (e.g., striatum, substantia nigra) are isolated.[13] Tissue is either flash-frozen for biochemical analysis or fixed in 10% neutral buffered formalin for histology.[6]

-

Biochemical Analysis:

-

Western Blot: To quantify protein levels of Sirt1, Nrf2, NF-κB, Bax, Bcl-2, etc.

-

ELISA/Colorimetric Assays: To measure levels of GSH, GST, and inflammatory cytokines (TNF-α, IL-6).[6]

-

-

Histological Analysis:

Figure 4: General experimental workflow for in vivo studies.

In Vitro Anti-Inflammatory Assay (Macrophage Model)

This protocol outlines a method to assess this compound's anti-inflammatory properties using a cell line like RAW 264.7.[4]

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10-100 µM) for 1-2 hours.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium for a specified time (e.g., 18-24 hours).[4]

-

Analysis of Secreted Mediators:

-

Cell Lysate Analysis:

Conclusion

This compound is a multifaceted compound that exerts significant biological effects through the targeted inhibition of NADPH oxidase. This primary action curtails oxidative stress, which in turn leads to the modulation of numerous downstream intracellular signaling pathways. Its ability to suppress NF-κB and MAPK-driven inflammation, enhance neuroprotective defenses via the Sirt1/Nrf2 axis, and inhibit apoptotic signaling positions it as a promising therapeutic candidate for a range of disorders underpinned by oxidative stress and inflammation, including neurodegenerative diseases and muscular dystrophy. The quantitative data and experimental frameworks presented herein provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

- 1. ahajournals.org [ahajournals.org]

- 2. tandfonline.com [tandfonline.com]

- 3. journals.plos.org [journals.plos.org]

- 4. Influence of Dimerization of Apocynin on Its Effects in Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apocynin - Wikipedia [en.wikipedia.org]

- 8. The neuroprotective effects of apocynin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound neuroprotective effects in 3-nitropropionic acid Huntington's disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apocynin Suppresses Lipopolysaccharide-Induced Inflammatory Responses Through the Inhibition of MAP Kinase Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a dimer of the NADPH oxidase inhibitor apocynin, reduces ROS production and prevents force loss in eccentrically contracting dystrophic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and neuroprotective effects of an orally active apocynin derivative in pre-clinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Diapocynin: A Technical Guide to its Discovery and Application as a Research Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diapocynin, the dimeric form and active metabolite of apocynin, has emerged as a significant research compound, primarily recognized for its potent inhibitory effects on NADPH oxidase (NOX). This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It details its synthesis, mechanism of action, and its influence on critical signaling pathways implicated in various pathological conditions. This document is intended to serve as a valuable resource for researchers and professionals in drug development, offering insights into the experimental protocols and quantitative data that underpin our current understanding of this compound's biological activities.

Discovery and History

The journey of this compound is intrinsically linked to its precursor, apocynin (4-hydroxy-3-methoxyacetophenone). Apocynin was first described by Oswald Schmiedeberg in 1883 and later isolated in 1908 from the roots of Apocynum cannabinum (Canadian hemp), a plant traditionally used for various medicinal purposes. For decades, apocynin was recognized for its anti-inflammatory properties. However, it was later discovered that apocynin itself is a prodrug that requires metabolic activation to exert its full biological effects.

Subsequent research revealed that the active form of apocynin is its dimer, this compound. This conversion is catalyzed by peroxidases, such as myeloperoxidase (MPO), in the presence of hydrogen peroxide. This enzymatic dimerization is a crucial step for the potent inhibition of NADPH oxidase, a key enzyme involved in the production of reactive oxygen species (ROS).

Synthesis of this compound

This compound is synthesized from apocynin through an oxidative coupling reaction. A detailed protocol for its synthesis is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Apocynin

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Sodium persulfate (Na₂S₂O₈)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Dissolve apocynin in hot deionized water.

-

Add ferrous sulfate heptahydrate and potassium persulfate to the solution.

-

Heat the reaction mixture on a boiling water bath with stirring for approximately 30 minutes. A precipitate will form.

-

After cooling, collect the precipitate by filtration.

-

Dissolve the precipitate in a sodium hydroxide solution.

-

Re-precipitate this compound by adding hydrochloric acid.

-

Filter, wash the precipitate with water, and dry to yield this compound.

Mechanism of Action: NADPH Oxidase Inhibition

This compound's primary mechanism of action is the inhibition of the NADPH oxidase enzyme complex. NOX enzymes are a major source of cellular ROS, which, when overproduced, contribute to oxidative stress and cellular damage, playing a critical role in the pathophysiology of numerous diseases.

This compound is considered a more potent inhibitor of NADPH oxidase than its monomeric precursor, apocynin. While the IC50 value for apocynin's inhibition of NADPH oxidase is approximately 10 µM, studies have consistently shown that this compound exhibits a significantly higher inhibitory efficiency.[1]

The proposed mechanism of inhibition involves this compound interfering with the assembly of the functional NADPH oxidase complex. Specifically, it is thought to prevent the translocation of the cytosolic subunits, such as p47phox and p67phox, to the cell membrane, where they would normally associate with the membrane-bound components (gp91phox and p22phox) to form the active enzyme.

References

Methodological & Application

Application Notes & Protocols: Laboratory Synthesis and Application of Diapocynin

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the laboratory synthesis of Diapocynin, a dimeric metabolite of Apocynin. This compound is a subject of significant research interest due to its anti-inflammatory and anti-oxidative properties, primarily attributed to its function as an inhibitor of NADPH oxidase (NOX).[1][2] These notes include a step-by-step synthesis procedure, purification methods, and characterization data. Furthermore, detailed protocols for key experimental applications of this compound, such as the assessment of Reactive Oxygen Species (ROS) production and cellular damage, are provided to facilitate its use in a research setting.

Chemical Synthesis of this compound

This compound (5,5′-dehydrodiacetovanillone) is synthesized via the oxidative coupling of its monomer, Apocynin (4-hydroxy-3-methoxyacetophenone).[3] The reaction utilizes a sulfate radical, generated in situ from sodium or potassium peroxydisulfate with an iron(II) sulfate initiator, to facilitate the dimerization of Apocynin in an aqueous solution.[1][3]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Recommended Supplier |

| Apocynin (acetovanillone) | 166.17 | Sigma-Aldrich |

| Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O) | 278.01 | Standard laboratory supplier |

| Sodium Peroxydisulfate (Na₂S₂O₈) | 238.10 | Standard laboratory supplier |

| Sodium Hydroxide (NaOH) | 40.00 | Standard laboratory supplier |

| Hydrochloric Acid (HCl), 6 M | 36.46 | Standard laboratory supplier |

| Deionized Water (H₂O) | 18.02 | --- |

| Dimethyl sulfoxide-d6 (DMSO-d6) | 84.17 | For NMR analysis |

Synthesis Protocol

This protocol is adapted from the procedure described by Luchtefeld et al.[1]

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve 2.0 g of Apocynin in 200 mL of deionized water. Heat the solution with stirring until it is boiling gently.

-

Initiation: To the boiling solution, add approximately 0.15 g of iron(II) sulfate heptahydrate and 1.6 g of sodium peroxydisulfate.

-

Reaction: Continue stirring the mixture on the hot plate. A brown precipitate of this compound will form gradually. The reaction should be allowed to proceed for 5 minutes. Stopping the reaction at this time helps to minimize the formation of triapocynin impurities.[1][3]

-

Cooling & Filtration: Remove the flask from the heat and allow it to cool to room temperature. Collect the crude brown precipitate by filtration using a Büchner funnel.

-

Purification (Re-precipitation):

-

Washing: Filter the purified precipitate and wash it three times with 100 mL portions of boiling deionized water to remove any unreacted Apocynin.[1][3] Some protocols also recommend a final wash with boiling methanol.[4]

-

Drying: Dry the final product overnight in a desiccator. The expected yield is approximately 60%.[5]

Synthesis Workflow Diagram

Caption: Workflow for the laboratory synthesis of this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5][6]

Physicochemical Properties

| Property | Apocynin | This compound | Citation |

| Molar Mass | 166.17 g/mol | 330.33 g/mol | --- |

| pKa | 7.4 | 7.4 | [4] |

| log P (Octanol/Water) | 1.01 | 1.82 | [4][7] |

| Solubility | Soluble in hot water, alcohol, DMSO | Low solubility in water; soluble in DMSO and alkaline solutions | [4][8] |

Spectroscopic Data

| Technique | Data for this compound | Citation |

| ¹H NMR (in CDCl₃) | δ 7.62 (d), 7.58 (d), 6.32 (s, 4-OH), 4.01 (s, OCH₃), 2.57 (s, CH₃) | [5] |

| ¹H NMR (in DMSO-d₆) | A spectrum can be obtained for comparison with published data. | [1][9] |

| Mass Spec. (LC-MS, APCI neg. ion) | [M-H]⁻ ion at m/z = 329.2 | [3][10] |

| Mass Spec. (EI, TMS-derivatized) | [M]⁺ ion at m/z = 618 | [5] |

Mechanism of Action & Signaling Pathway

This compound's primary mechanism of action is the inhibition of the NADPH oxidase (NOX) enzyme complex.[11] In phagocytic cells, Apocynin is converted to this compound, which is considered the active form.[12][13] It prevents the assembly of the active enzyme by hindering the translocation of cytosolic subunits (e.g., p47phox, p67phox) to the membrane-bound components (gp91phox/NOX2 and p22phox).[11][12] This inhibition reduces the production of superoxide (O₂⁻) and subsequent reactive oxygen species (ROS).[14]

Caption: this compound inhibits NADPH oxidase assembly and ROS production.

Experimental Application Protocols

The following protocols describe common assays where synthesized this compound can be used to investigate its biological effects.

Protocol: In Vitro ROS Production Assay

This protocol, adapted from a study on dystrophic myotubes, measures intracellular ROS levels.[15]

-

Objective: To quantify the effect of this compound on ROS production in cultured cells.

-

Materials:

-

Cultured cells (e.g., myotubes, macrophages)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

Fluorescence plate reader

-

-

Methodology:

-

Cell Culture: Plate cells in a suitable multi-well plate and culture until they reach the desired confluence or differentiation state.

-

Loading: Wash cells with warm PBS and incubate with DCFH-DA solution (typically 5-10 µM) for 30 minutes in the dark at 37°C.

-

Treatment: Wash cells again to remove excess probe. Add fresh media or buffer containing the desired concentrations of this compound (e.g., 100 µM, 300 µM) or vehicle control (DMSO).[15][16]

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~530 nm) kinetically over a period of 20-60 minutes.[15]

-

Analysis: Calculate the rate of fluorescence increase over time. Compare the rates of this compound-treated cells to vehicle-treated controls. A reduced rate indicates inhibition of ROS production.

-

Protocol: Muscle Membrane Damage Assay

This protocol assesses sarcolemmal integrity in isolated muscle tissue following damaging contractions.[6][15]

-

Objective: To determine if this compound protects against contraction-induced muscle membrane damage.

-

Materials:

-

Isolated muscle (e.g., mouse Extensor Digitorum Longus, EDL)

-

Ringer solution

-

Procion orange dye (0.2% w/v)

-

This compound stock solution

-

Equipment for muscle stimulation and force measurement

-

Cryostat and fluorescence microscope

-

-

Methodology:

-

Muscle Preparation: Isolate the muscle and mount it in a bath containing Ringer solution maintained at a physiological temperature.

-

Pre-incubation: Add this compound or vehicle to the bath and incubate for 20 minutes before starting the contraction protocol.[6]

-

Dye Addition: Add Procion orange dye (0.2%) to the bath 5 minutes before initiating contractions.[6]

-

Eccentric Contractions: Subject the muscle to a series of damaging eccentric contractions (e.g., 10 repetitions).[6]

-

Wash and Freeze: After the protocol, wash the muscle twice in fresh Ringer solution, blot dry, and snap-freeze in isopentane cooled with liquid nitrogen.[15]

-

Analysis:

-

Cut 20 µm thick cross-sections from the muscle mid-belly using a cryostat.

-

Visualize the sections under a fluorescence microscope.

-

Quantify the percentage of fibers that have taken up the Procion orange dye (indicating membrane damage) relative to the total number of fibers.[6]

-

-

Protocol: In Vivo Motor Coordination Assay (Rotarod Test)

This protocol is used to assess the effect of this compound on motor coordination and balance in animal models of neurodegenerative diseases.[11]

-

Objective: To evaluate if this compound treatment improves motor deficits in a disease model.

-

Materials:

-

Methodology:

-

Animal Dosing: Administer this compound or vehicle to the animals according to the experimental design (e.g., daily oral gavage for 14 days).[11]

-

Training: Before the test day, train the animals on the rotarod for several days. Animals should be capable of remaining on the rotating rod (e.g., at 20 rpm) for a set duration (e.g., 5 minutes) to be included in the study.[11]

-

Testing: On the test day, place each animal on the rotarod and record the latency to fall off. Repeat for a set number of trials.

-

Analysis: Compare the average fall-off latency between the this compound-treated group and the vehicle-treated disease group. An increased latency in the treated group suggests improved motor function.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. This compound, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle | PLOS One [journals.plos.org]

- 7. Dose formulation and analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apocynin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of this compound. - Dialnet [dialnet.unirioja.es]

- 11. This compound neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apocynin Prevents Anxiety-Like Behavior and Histone Deacetylases Overexpression Induced by Sub-Chronic Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a dimer of the NADPH oxidase inhibitor apocynin, reduces ROS production and prevents force loss in eccentrically contracting dystrophic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.plos.org [journals.plos.org]

Application Notes and Protocols for Diapacynin in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of diapocynin, a potent NADPH oxidase inhibitor, in preclinical neurodegenerative disease models. This compound, an oxidative derivative of apocynin, offers enhanced lipophilicity and greater potency in inhibiting NADPH oxidase (NOX) activity, a key enzyme in the production of reactive oxygen species (ROS) implicated in neuroinflammation and neuronal damage.[1]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of NADPH oxidase, particularly the NOX2 isoform prevalent in microglia, the brain's resident immune cells.[2] It is thought to prevent the assembly of the active enzyme complex by hindering the migration of cytosolic subunits (like p47phox) to the cell membrane.[1][3] This blockade of NOX2 activation leads to a significant reduction in superoxide production and subsequent oxidative stress.[1] By mitigating oxidative stress and neuroinflammation, this compound exerts neuroprotective effects, as demonstrated in various disease models.[1][3] Key downstream effects include the modulation of signaling pathways such as Sirt1/Nrf2 and the downregulation of pro-inflammatory factors like NF-κB.[1]

References

- 1. This compound neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory and neuroprotective effects of an orally active apocynin derivative in pre-clinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Diapocynin in Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diapocynin, an oxidative derivative of apocynin, has emerged as a promising investigational agent in the field of cardiovascular disease research.[1] Its primary mechanism of action involves the inhibition of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS) in the vascular wall and heart.[2][3] By mitigating oxidative stress and associated inflammation, this compound and its precursor apocynin have demonstrated therapeutic potential in various preclinical models of cardiovascular pathologies, including atherosclerosis, cardiac hypertrophy, and ischemia-reperfusion injury.[2][4] These application notes provide a comprehensive overview of the use of this compound in cardiovascular research, including its mechanism of action, experimental protocols, and key quantitative data from relevant studies.

Mechanism of Action

This compound is considered the active metabolite of apocynin and functions as a potent inhibitor of NADPH oxidase.[3] The activation of apocynin to this compound is thought to occur in the presence of peroxidases, such as myeloperoxidase (MPO), which are often present at sites of inflammation.[3] this compound is believed to prevent the assembly of the functional NADPH oxidase enzyme complex by interfering with the translocation of cytosolic subunits, such as p47phox, to the cell membrane.[3][5] This inhibition leads to a reduction in superoxide anion (O₂⁻) production, thereby alleviating oxidative stress. The antioxidant and anti-inflammatory properties of this compound are central to its protective effects in the cardiovascular system.[1]

Key Applications in Cardiovascular Disease Research

Atherosclerosis

Oxidative stress is a critical factor in the initiation and progression of atherosclerosis. This compound and its precursor, apocynin, have been investigated for their ability to attenuate atherosclerotic plaque development. Studies in hypercholesterolemic mouse models have shown that treatment with apocynin can reduce the progression of atherosclerosis.[6][7] The underlying mechanism involves the inhibition of vascular ROS production, which in turn reduces endothelial activation and subsequent inflammatory cell infiltration into the vessel wall.[4][8]

Cardiac Hypertrophy

Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a common precursor to heart failure. This compound's parent compound, apocynin, has been shown to attenuate cardiac hypertrophy in animal models of pressure overload and β-adrenergic stimulation.[9][10] The protective effects are attributed to the reduction of ROS levels in cardiomyocytes, which are known to activate hypertrophic signaling pathways.[9][10]

Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury is a significant concern in clinical events such as myocardial infarction and stroke. The re-establishment of blood flow to ischemic tissue triggers a burst of ROS production, leading to further tissue damage. Apocynin has been demonstrated to be cardioprotective in models of I/R injury by reducing infarct size and preserving cardiac function.[11][12] Its anti-inflammatory effects, including the reduction of pro-inflammatory cytokines, also contribute to its therapeutic benefit in this context.[12]

Endothelial Dysfunction

Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is an early event in the development of many cardiovascular diseases. Apocynin has been shown to improve endothelial function in animal models by reducing vascular superoxide production, thereby preserving NO levels and promoting vasodilation.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound and apocynin in cardiovascular disease models.

Table 1: In Vivo Efficacy of Apocynin in Cardiovascular Disease Models

| Cardiovascular Condition | Animal Model | Apocynin Dosage and Administration | Key Findings | Reference |

| Atherosclerosis | Hypercholesterolemic mice | Not specified in snippet | Reduced progression of atherosclerosis. | [6][7] |

| Atherosclerosis | Mice post-heart attack/stroke | Not specified in snippet | Cut plaque buildup in half and returned inflammation to pre-attack rates. | [4][8] |

| Cardiac Hypertrophy (Pressure Overload) | Rats | Not specified in snippet | Reduced left ventricle/body weight ratio and cardiomyocyte diameter. | [9] |

| Cardiac Hypertrophy (β-adrenergic stimulation) | Male Wistar rats | 10 mg/Kg body weight, intraperitoneal | Blocked hypertrophic responses induced by isoproterenol. | [10] |

| Hypertension and Endothelial Dysfunction | Fructose-fed rats | Not specified in snippet | Prevented the development of hypertension and improved endothelial function. | [13] |

| Myocardial Infarction (Ischemia/Reperfusion) | Wistar rats | Infusion before ischemia or at reperfusion | Decreased infarct size and normalized cardiac hemodynamics. | [11][12] |

| Diabetic Cardiomyopathy | Streptozotocin-induced diabetic rats | 3 mg/kg/day for 5 weeks | Significantly decreased blood glucose levels and insulin resistance. | [14][15] |

Table 2: In Vitro Effects of this compound and Apocynin

| Cell Type | Treatment | Concentration | Key Findings | Reference |

| Dystrophic myotubes | This compound | Not specified in snippet | Inhibited ROS production, abolished iPLA2 activity, and reduced Ca2+ influx. | [16] |

| HR-3Y1-2 cells | Apocynin | 1, 10, 100 µM | Decreased intracellular ROS levels. | [17] |

| Endothelial cells, vascular smooth muscle cells, adventitial fibroblasts | Apocynin | Not specified in snippet | Blocks NADPH oxidase activity and superoxide anion generation. | [3] |

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature for key experiments involving this compound and apocynin.

Protocol 1: In Vivo Assessment of Cardioprotective Effects in a Rat Model of Myocardial Infarction (Ischemia/Reperfusion)

Objective: To evaluate the effect of apocynin on infarct size and cardiac function following ischemia-reperfusion injury.

Animal Model: Male Wistar rats.

Materials:

-

Apocynin

-

Anesthetic (e.g., sodium pentobarbital)

-

Surgical instruments

-

Ventilator

-

Suture for coronary artery ligation

-

2,3,5-Triphenyltetrazolium chloride (TTC) stain

-

Data acquisition system for hemodynamic monitoring

Procedure:

-

Anesthetize the rats and connect them to a ventilator.

-

Perform a thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce regional ischemia.[12]

-

Administer apocynin via infusion either before the ischemic period or at the onset of reperfusion.[12] A control group should receive a vehicle infusion.

-

After 30 minutes of ischemia, remove the ligature to allow for 30 minutes of reperfusion.[12]

-

Monitor left ventricular (LV) contractility and cardiovascular hemodynamics throughout the experiment using a data acquisition system.[12]

-

At the end of the reperfusion period, excise the heart.

-

Slice the ventricles and incubate with TTC stain to differentiate between viable (red) and infarcted (pale) tissue.[12]

-

Quantify the infarct size as a percentage of the area at risk.

Protocol 2: In Vitro Measurement of Reactive Oxygen Species (ROS) Production in Cultured Vascular Smooth Muscle Cells (VSMCs)

Objective: To determine the effect of this compound on ROS production in VSMCs.

Cell Line: Vascular Smooth Muscle Cells (VSMCs).

Materials:

-

This compound

-

Cell culture medium and supplements

-

Fluorescent ROS indicator (e.g., Dihydroethidium - DHE)

-

Fluorescence microscope or plate reader

-

Stimulant for ROS production (e.g., Angiotensin II)

Procedure:

-

Culture VSMCs to the desired confluence in appropriate culture plates.

-

Pre-incubate the cells with various concentrations of this compound for a specified period.

-

Induce ROS production by treating the cells with a stimulant such as Angiotensin II. A control group should be treated with the vehicle.

-

Load the cells with a fluorescent ROS indicator like DHE according to the manufacturer's instructions.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

-

Normalize the fluorescence intensity to the cell number or protein concentration.

-

Compare the ROS levels in this compound-treated cells to the control cells to determine the inhibitory effect.

Visualizations

Signaling Pathway of this compound in Inhibiting Oxidative Stress

Caption: this compound inhibits NADPH oxidase assembly and reduces ROS production.

Experimental Workflow for In Vivo Atherosclerosis Study

Caption: Workflow for assessing this compound's effect on atherosclerosis in vivo.

Logical Relationship of this compound's Cardioprotective Effects

Caption: this compound's mechanism leading to diverse cardioprotective outcomes.

References

- 1. This compound neuroprotective effects in 3-nitropropionic acid Huntington’s disease model in rats: emphasis on Sirt1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. cardiovascularbusiness.com [cardiovascularbusiness.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of NADPH Oxidase by Apocynin Attenuates Progression of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant reduces risk for second heart attack, stroke | OHSU News [news.ohsu.edu]

- 9. Apocynin attenuates pressure overload-induced cardiac hypertrophy in rats by reducing levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apocynin prevents isoproterenol-induced cardiac hypertrophy in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Apocynin, a NADPH Oxidase Inhibitor, in the Protection of the Heart from Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Apocynin, a NADPH Oxidase Inhibitor, in the Protection of the Heart from Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apocynin improves endothelial function and prevents the development of hypertension in fructose fed rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Effects of Apocynin on Heart Muscle Oxidative Stress of Rats with Experimental Diabetes: Implications for Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound, a dimer of the NADPH oxidase inhibitor apocynin, reduces ROS production and prevents force loss in eccentrically contracting dystrophic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. immune-system-research.com [immune-system-research.com]

Application Notes and Protocols for Evaluating the Neuroprotective Effects of Diapocynin in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diapocynin, a symmetrical dimer and oxidative metabolite of apocynin, is a potent inhibitor of NADPH oxidase (NOX).[1] The NOX enzyme family, particularly the NOX2 isoform, is a primary source of reactive oxygen species (ROS) in the brain.[2] In neurodegenerative disorders, over-activation of NOX in glial cells, such as microglia and astrocytes, contributes significantly to oxidative stress, neuroinflammation, and subsequent neuronal damage.[2][3] this compound is proposed to exert its neuroprotective effects by inhibiting the assembly and activation of the NOX enzyme complex, thereby reducing the production of superoxide and other harmful ROS.[4] Compared to its precursor apocynin, this compound exhibits greater lipophilicity and potency in inhibiting NOX activity.[4] These characteristics, combined with its demonstrated anti-inflammatory and antioxidant properties in various preclinical models, make it a compelling candidate for therapeutic intervention in neurodegenerative diseases.[3][4][5]

Mechanism of Action: this compound in Neuroprotection

Neurodegenerative stimuli, such as toxins (e.g., MPTP, 3-NP) or genetic factors, lead to the activation of microglia. This activation triggers the assembly of the NADPH oxidase (NOX2) enzyme complex at the cell membrane. The assembled enzyme transfers electrons from NADPH to molecular oxygen, generating superoxide anions (O₂⁻). This initial ROS leads to a cascade of oxidative and nitrative stress, producing other damaging species like hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). This environment promotes the activation of pro-inflammatory signaling pathways, such as NF-κB, leading to the upregulation of inflammatory mediators like iNOS and COX-2. The combination of oxidative stress and chronic neuroinflammation ultimately results in damage and death of neurons (e.g., dopaminergic neurons in Parkinson's disease). This compound intervenes by inhibiting the NOX2 enzyme, thus blocking the initial burst of ROS production and mitigating the downstream cascade of neuroinflammation and neurodegeneration.

Caption: this compound's proposed neuroprotective mechanism of action.

Animal Models for Evaluating this compound

This compound has been evaluated in several well-established animal models of neurodegenerative diseases. The selection of a model depends on the specific pathogenic pathways being investigated.

| Disease Model | Animal | Inducing Agent/Genetic Modification | Key Pathological Features |

| Parkinson's Disease | Mouse | MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | Selective loss of dopaminergic neurons in the substantia nigra, striatal dopamine depletion, motor deficits, neuroinflammation.[3] |

| Parkinson's Disease | Mouse | LRRK2(R1441G) Transgenic | Overexpression of a mutant LRRK2 gene, leading to age-dependent motor coordination defects.[6] |

| Huntington's Disease | Rat | 3-NP (3-nitropropionic acid) | Striatal neurodegeneration, motor dysfunction, oxidative stress, apoptosis, and neuroinflammation.[4][7] |

| Alzheimer's Disease | Rat | D-galactose/Ovariectomy | Mimics aspects of sporadic AD, inducing oxidative stress and cognitive decline.[4] |

Summary of this compound's Neuroprotective Effects (Quantitative Data)

| Animal Model | This compound Treatment Regimen | Key Outcome Measures | Results | Reference |

| MPTP Mouse (Parkinson's) | Oral gavage (pre- and post-treatment) | Striatal Dopamine Levels, Tyrosine Hydroxylase (TH)+ Neurons | Significantly restored dopamine levels and protected dopaminergic neurons.[3] | [3] |

| MPTP Mouse (Parkinson's) | Oral gavage | Microglial (Iba-1) & Astroglial (GFAP) Activation | Significantly attenuated MPTP-induced activation of microglia and astrocytes in the substantia nigra.[3] | [3] |

| MPTP Mouse (Parkinson's) | Oral gavage | gp91phox & iNOS Expression | Completely blocked MPTP-induced expression in glial cells.[3] | [3] |

| LRRK2(R1441G) Mouse (Parkinson's) | 200 mg/kg, oral gavage, 3x/week | Motor Coordination (Pole Test, Rotor-Rod) | Prevented the decrease in performance observed in untreated transgenic mice.[6] | [6] |

| 3-NP Rat (Huntington's) | 10 mg/kg/day, p.o. for 14 days | Motor Function (Rotarod, Grip Strength) | Significantly improved motor functions compared to the 3-NP group.[7] | [7] |

| 3-NP Rat (Huntington's) | 10 mg/kg/day, p.o. for 14 days | Oxidative Stress Markers (GSH, GST, Nrf2) | Significantly increased levels of protective antioxidants.[4] | [4] |

| 3-NP Rat (Huntington's) | 10 mg/kg/day, p.o. for 14 days | NOX2 (gp91phox) Expression | Significantly diminished expression in the striatum.[4] | [4] |

| 3-NP Rat (Huntington's) | 10 mg/kg/day, p.o. for 14 days | Apoptosis Markers (Bax, Bcl-2) | Decreased pro-apoptotic Bax and increased anti-apoptotic Bcl-2.[7] | [7] |

| 3-NP Rat (Huntington's) | 10 mg/kg/day, p.o. for 14 days | Sirt1 Protein Expression | Upregulated Sirt1 expression, which was depressed by 3-NP.[4] | [4] |

Experimental Workflow

A typical preclinical study to evaluate the neuroprotective effects of this compound follows a structured workflow, from model induction and treatment to multi-level analysis of outcomes.

Caption: General experimental workflow for preclinical this compound studies.

Detailed Experimental Protocols

Protocol 1: MPTP Mouse Model of Parkinson's Disease

This protocol is adapted from studies evaluating this compound in the MPTP-induced mouse model of Parkinson's disease.[3]

1. Animals:

-

Male C57BL/6 mice, 8-10 weeks old.

-

House animals under standard laboratory conditions with ad libitum access to food and water. Acclimatize for at least one week before the experiment.

2. MPTP Intoxication:

-

Prepare a solution of MPTP-HCl in sterile, cold 0.9% saline.

-

Administer four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.

-

The control group receives saline injections following the same schedule.

3. This compound Administration:

-

Pre-treatment regimen: Begin oral gavage of this compound (e.g., 30 mg/kg/day) dissolved in a suitable vehicle (e.g., 1% DMSO) for 7 days before MPTP administration and continue for the duration of the study.

-

Post-treatment regimen: Begin oral gavage of this compound 24 hours after the last MPTP injection and continue daily.

-

The vehicle control group receives the vehicle via oral gavage.

4. Behavioral Assessment (e.g., 7 days post-MPTP):

-